6-Amino-4-bromo-3-chloro-2-fluoro-benzonitrile
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Overview
Description
6-Amino-4-bromo-3-chloro-2-fluoro-benzonitrile is an aromatic compound with the molecular formula C7H3BrClFN2 and a molecular weight of 249.47 g/mol . This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and an amino group attached to a benzonitrile core. It is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-bromo-3-chloro-2-fluoro-benzonitrile typically involves multi-step reactions starting from appropriately substituted benzene derivatives.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using bromine, chlorine, and fluorine sources. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-bromo-3-chloro-2-fluoro-benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Electrophilic Substitution: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or nitrating agents in the presence of Lewis acids (e.g., aluminum chloride) are employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with sodium amide can yield substituted anilines, while electrophilic substitution with acyl chlorides can produce acylated derivatives .
Scientific Research Applications
6-Amino-4-bromo-3-chloro-2-fluoro-benzonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-4-bromo-3-chloro-2-fluoro-benzonitrile involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and an amino group allows the compound to engage in various binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological activities and lead to desired therapeutic effects .
Comparison with Similar Compounds
4-Bromo-2-fluorobenzonitrile: This compound shares the benzonitrile core with 6-Amino-4-bromo-3-chloro-2-fluoro-benzonitrile but lacks the amino and additional halogen substituents.
4-Amino-2-(trifluoromethyl)benzonitrile: This compound has an amino group and a trifluoromethyl group attached to the benzonitrile core, differing in the halogenation pattern.
Uniqueness: this compound is unique due to its specific combination of halogen atoms and an amino group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
6-amino-4-bromo-3-chloro-2-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-1-5(12)3(2-11)7(10)6(4)9/h1H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVZAEHMKMKJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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